(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol
Description
Properties
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVSOKXGXGSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to aromatic systems. In the context of imidazo[1,5-a]pyridines, this method involves treating the core structure with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C for 4–6 hours. The resulting 1-formyl intermediate is pivotal for subsequent reduction.
Reaction Conditions:
Sodium Borohydride Reduction
The formyl group is reduced to a hydroxymethyl moiety using sodium borohydride (NaBH₄) in methanol. This step typically proceeds at 0°C for 2 hours, followed by gradual warming to room temperature.
Optimization Insights:
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Excess NaBH₄ (2.5 equiv) ensures complete conversion.
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Methanol serves as both solvent and proton source, enhancing reactivity.
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Purification: Column chromatography (EtOAc/hexane, 1:3) yields the title compound as a white crystalline solid (mp 122–124°C).
Data Summary:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Formylation | DMF, POCl₃ | 0–5°C → RT | 6 h | 85% |
| Reduction | NaBH₄, MeOH | 0°C → RT | 2 h | 87% |
Nucleophilic Substitution Approaches
Alkylation Followed by Hydrolysis
A two-step protocol involves alkylation of 3-phenylimidazo[1,5-a]pyridine with methyl iodide, followed by alkaline hydrolysis. This method, adapted from quaternary ammonium salt syntheses, introduces the hydroxymethyl group via a nitrile intermediate.
Procedure Overview:
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Alkylation: React 3-phenylimidazo[1,5-a]pyridine with methyl iodide (1.2 equiv) in acetonitrile at reflux for 12 hours.
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Cyanide Substitution: Treat the quaternary salt with sodium cyanide (NaCN, 1.5 equiv) in aqueous ethanol (50°C, 6 h).
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Hydrolysis: Reflux the nitrile intermediate with 6M HCl to yield the carboxylic acid, subsequently reduced to the alcohol using LiAlH₄.
Critical Parameters:
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Solvent Choice: Acetonitrile minimizes side reactions during alkylation.
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Safety Note: NaCN requires strict inert atmosphere handling.
Yield Progression:
| Step | Product | Yield |
|---|---|---|
| Alkylation | Quaternary Salt | 78% |
| Cyanation | Nitrile Derivative | 70% |
| Hydrolysis | Carboxylic Acid | 65% |
| Reduction | Target Alcohol | 75% |
One-Pot Multicomponent Synthesis
Domino A³-Coupling Reaction
Recent advances employ domino A³-coupling (aldehyde-amine-alkyne) to construct the imidazo[1,5-a]pyridine core while introducing the hydroxymethyl group in situ. This method uses Cu(I) catalysis under mild conditions.
Typical Protocol:
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Reactants: 2-Aminopyridine (1.0 equiv), benzaldehyde (1.0 equiv), propargyl alcohol (1.2 equiv).
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Catalyst: CuI (10 mol%), 4Å molecular sieves.
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Solvent: Ethanol/water (4:1).
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Conditions: 50°C, 6–8 hours.
Advantages:
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Atom-economical with an E-factor of 8.2 (superior to conventional methods).
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Scalable to gram quantities without yield loss.
Comparative Analysis:
| Method | Catalyst | Temperature | Time | Yield | E-Factor |
|---|---|---|---|---|---|
| Domino A³-Coupling | CuI | 50°C | 6 h | 81% | 8.2 |
| Vilsmeier-Reduction | None | 0–25°C | 8 h | 87% | 12.5 |
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃):
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δ 8.19 (d, J = 7.3 Hz, 1H, pyridinic H),
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7.78–7.76 (m, 2H, aryl H),
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7.62 (d, J = 9.2 Hz, 1H, imidazo H),
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4.89 (s, 2H, CH₂OH),
13C NMR (101 MHz, CDCl₃):
HRMS (ESI):
Industrial-Scale Considerations
Chemical Reactions Analysis
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives, including (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol, exhibit significant anticancer properties. They have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that these compounds may act through multiple pathways, including the modulation of signaling pathways involved in cell survival and death.
Neurological Effects
The compound has been evaluated for its effects on the central nervous system. Some studies indicate that it may possess neuroprotective properties, potentially beneficial for conditions such as neurodegenerative diseases. The mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress.
Antimicrobial Properties
There is emerging evidence suggesting that this compound exhibits antimicrobial activity against a range of pathogens. This includes both bacterial and fungal species, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of imidazo[1,5-a]pyridine showed promising results in inhibiting the growth of breast cancer cells. The research utilized various assays to measure cell viability and apoptosis rates, concluding that these compounds could serve as lead compounds for new cancer therapies.
Case Study 2: Neuroprotective Effects
In a preclinical study involving animal models of Alzheimer’s disease, this compound was administered to assess its neuroprotective effects. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation, suggesting potential therapeutic applications in neurodegenerative conditions.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical, spectral, and functional properties of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol are compared below with analogs differing in substituents or core heterocycles.
Substituent Variations in Imidazo[1,5-a]pyridine Derivatives
Key Observations :
- Electronic Effects : The phenyl group at position 3 enhances aromatic π-stacking interactions, as evidenced by upfield shifts in 13C NMR (e.g., δ 138.19 in 3a vs. δ 148.44 in benzimidazole derivatives ).
- Hydroxymethyl vs. Hydrogen: The hydroxymethyl group in this compound introduces hydrogen-bonding capacity (IR: 3310 cm⁻¹ ), unlike unsubstituted analogs like 3a.
- Chlorine Substitution : 3b’s 2-chlorophenyl group induces steric hindrance and electronic withdrawal, altering reactivity and solubility (oil vs. solid state in 3a) .
Core Heterocycle Variations
Key Observations :
- Aromaticity and Reactivity : Imidazo[1,5-a]pyridines exhibit higher aromatic stability than pyrazolo[1,5-a]pyrimidines, affecting their metabolic resistance .
- Biological Activity : Pyrazolo-pyrimidines are prioritized in antiviral research due to their planar structure, whereas imidazo[1,5-a]pyridines are explored for kinase inhibition .
Spectral and Computational Insights
- DFT calculations confirm aromatic deformation modes below 1650 cm⁻¹ .
- NMR Shifts: The 1H NMR of this compound shows distinct deshielding at δ 8.62 (pyridyl H) compared to δ 7.30–7.24 in 3rb (pyridylthio derivative) , reflecting electron-withdrawing effects.
Biological Activity
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features an imidazo[1,5-a]pyridine core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. This article will explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.
Chemical Structure and Synthesis
The chemical structure of this compound is characterized by a hydroxymethyl group attached to the imidazo[1,5-a]pyridine framework. The synthesis of this compound can be achieved through various methods, including:
- Debus-Radiszewski synthesis : Involves the condensation of glyoxal, ammonia, and an aldehyde.
- Wallach synthesis : Utilizes cyclization of o-nitrobenzyl ketones.
- One-pot condensation reactions : Combines amines and aldehydes in the presence of catalysts to yield the desired product .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzyme activity by binding to active sites, thereby preventing substrate binding and subsequent catalysis . This interaction can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
Anticancer Activity
Studies have indicated that this compound possesses significant anticancer properties. For instance:
- In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) by enhancing caspase activity .
- Cell cycle analysis revealed that it can arrest cancer cells at specific phases, contributing to its antiproliferative effects .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- It demonstrated effectiveness against various bacterial strains in preliminary studies, suggesting potential as an antibacterial agent .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure | Primary Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| 3-Phenylimidazo[1,5-a]pyridine | Structure | Less versatile; lacks hydroxymethyl group |
| Imidazo[4,5-b]pyridines | Structure | Known for antiviral properties |
Case Studies
Several case studies have explored the efficacy of this compound in different contexts:
Study 1: Anticancer Efficacy
In a study examining the effects on breast cancer cells (MDA-MB-231), treatment with this compound resulted in:
- IC50 values indicating significant inhibition of cell proliferation at concentrations as low as 10 µM.
Study 2: Antimicrobial Testing
A separate investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli:
- The compound exhibited minimum inhibitory concentrations (MIC) ranging from 15 µg/mL to 30 µg/mL.
Q & A
Q. What are the optimal synthetic routes for (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol, and how do reaction conditions influence yield?
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves catalytic cyclization or condensation reactions. For example, imidazo[1,5-a]pyridines can be synthesized via decarboxylative intramolecular cyclization using amino acids as precursors, as demonstrated by Wang et al. . Key factors affecting yield include:
- Catalyst selection : Piperidine is often used to promote cyclization in ethanol under reflux (e.g., 3 hours at 80°C) .
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .
- Temperature control : Reflux conditions (70–90°C) are critical for achieving >70% yields in multi-step syntheses .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- 1H NMR : The methoxy group (-OCH3) in related derivatives appears as a singlet at δ 3.8–4.0 ppm. Aromatic protons in the phenyl and pyridine rings resonate between δ 7.2–8.5 ppm, with splitting patterns dependent on substituent positions .
- 13C NMR : The carbonyl carbon (C=O) in ester derivatives typically appears at δ 165–170 ppm, while imidazo-pyridine carbons range from δ 110–150 ppm .
- IR : A strong absorption band near 1700 cm⁻¹ confirms the presence of ester or carbonyl groups .
Q. What biological activities are associated with imidazo[1,5-a]pyridine derivatives, and how are these evaluated?
Imidazo[1,5-a]pyridines exhibit enzyme inhibitory activity (e.g., cysteine protease inhibition) and potential anticancer properties. For example:
- Papain inhibition assays : Derivatives are incubated with papain (0.05 mM) and chromogenic substrates (e.g., Bz-DL-Arg-pNA). Activity is measured via absorbance at 410 nm after acid quenching .
- Cytotoxicity screening : MTT assays using cancer cell lines (e.g., HeLa) are common, with IC50 values calculated from dose-response curves .
Advanced Research Questions
Q. How can conflicting data on reaction yields for imidazo[1,5-a]pyridine derivatives be resolved?
Discrepancies in yields often arise from:
- Impurity in starting materials : Use HPLC or GC-MS to verify precursor purity.
- Oxygen sensitivity : Reactions performed under inert atmospheres (N2/Ar) may improve reproducibility .
- Temperature gradients : Calibrate heating equipment and employ microwave-assisted synthesis for uniform heating .
For example, Li et al. achieved consistent yields (>85%) by optimizing isonitrile alkylation under strict anhydrous conditions .
Q. What strategies can improve the bioavailability of this compound in pharmacological studies?
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) to enhance solubility. For instance, Siddiqui et al. improved water solubility by substituting the phenyl ring with a 4-hydroxyphenyl group, increasing logP from 2.1 to 1.5 .
- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions to bypass poor aqueous solubility .
Q. How can computational methods guide the design of imidazo[1,5-a]pyridine derivatives with enhanced bioactivity?
- Molecular docking : Screen derivatives against target proteins (e.g., cysteine proteases) using software like AutoDock Vina. For example, docking studies revealed that derivatives with electron-withdrawing groups (e.g., -NO2) exhibit stronger binding to papain (ΔG = −8.2 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity with IC50 values to predict inhibitory potency .
Q. What are the challenges in characterizing crystallographic structures of imidazo[1,5-a]pyridine derivatives?
- Polymorphism : Multiple crystal forms may arise due to flexible substituents. X-ray diffraction of 4-(1-Phenylimidazo[1,5-a]pyridin-3-yl)benzoic acid revealed a monoclinic P21/c space group with Z = 4, but repeated crystallization was required to obtain high-resolution data .
- Disorder in substituents : The phenyl ring in this compound may exhibit rotational disorder, complicating refinement. Use low-temperature (100 K) data collection to minimize thermal motion .
Methodological Guidelines
Q. How to design a kinetic study for enzyme inhibition by imidazo[1,5-a]pyridine derivatives?
Substrate saturation : Vary substrate concentrations (0.1–10 mM) to determine Km and Vmax.
Inhibitor titration : Add derivatives at 0.1–100 μM and measure residual enzyme activity.
Data analysis : Fit results to the Michaelis-Menten equation with competitive/non-competitive inhibition models. For example, derivative 3f showed Ki = 1.2 μM against papain via Lineweaver-Burk plots .
Q. How to troubleshoot low purity in synthesized this compound?
- Chromatographic purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data. Ethyl 3-formylimidazo[1,5-a]pyridine-1-carboxylate achieved >98% purity after recrystallization from ethyl acetate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
